1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
Overview
Description
1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, also known as CMTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMTE belongs to the class of triazole derivatives, and its unique chemical structure makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through various methods. For instance, Li De-liang (2010) discusses the synthesis of a similar compound, 2-Chloro-1-(4-chlorophenyl) ethanone, from chlorobenzene and chloroacetyl chloride under specific conditions (Li, 2010).
Applications in Corrosion Inhibition
- Jawad et al. (2020) explored the use of a related compound, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), as a corrosion inhibitor for mild steel in a hydrochloric acid medium. This study found that MPTE showed high inhibition efficiency, suggesting its potential application in protecting metals against corrosion (Jawad et al., 2020).
Antimicrobial and Antifungal Activities
- Several studies have reported on the antimicrobial and antifungal activities of triazole derivatives. For example, Holla et al. (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity. These compounds showed promising results against various bacterial and fungal species (Holla et al., 2005).
- Ruan et al. (2011) synthesized novel derivatives of 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one and found them to exhibit significant antifungal activities against a range of fungal species (Ruan et al., 2011).
Potential Anti-inflammatory Applications
- A study by Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and evaluated their anti-inflammatory activity. Some of these compounds showed remarkable activity, suggesting potential use in anti-inflammatory treatments (Karande & Rathi, 2017).
Applications in Drug Development
- The compound has also been studied in the context of drug development. For instance, Gong et al. (2017) utilized a triazole derivative as an inhibitor of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This indicates its potential application in developing new therapeutic agents (Gong et al., 2017).
properties
IUPAC Name |
1-[1-(2-chlorophenyl)-5-methyltriazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-11(8(2)16)13-14-15(7)10-6-4-3-5-9(10)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUBZRGMHUSDKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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